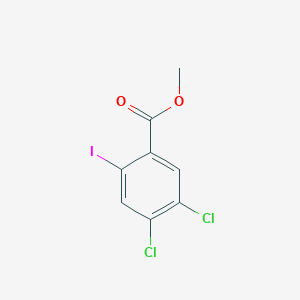

Methyl 4,5-dichloro-2-iodobenzoate

Description

Methyl 4,5-dichloro-2-iodobenzoate (C₈H₅Cl₂IO₂) is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 4 and 5 and an iodine atom at position 2 (CID 81446521) . Its structural features, including the electron-withdrawing halogens and ester functional group, influence its physicochemical properties. Key data include:

- Molecular Formula: C₈H₅Cl₂IO₂

- SMILES: COC(=O)C1=CC(=C(C=C1I)Cl)Cl

- Predicted Collision Cross-Section (CCS): Ranges from 142.0 Ų (for [M+Na-2H]⁻) to 154.8 Ų (for [M+Na]⁺), indicating moderate molecular size and polarity .

No direct literature or patent data are available for this compound, necessitating comparisons with structurally or functionally related analogs .

Properties

IUPAC Name |

methyl 4,5-dichloro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSUNDQIIPEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 4,5-dichloro-2-iodobenzoate is a chemical compound with the molecular formula C8H5Cl2IO2 It’s known that iodobenzoates, in general, can undergo coupling reactions.

Mode of Action

It’s known that the aryl-iodide functionality of iodobenzoates may undergo coupling reactions. For instance, methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate.

Biological Activity

Methyl 4,5-dichloro-2-iodobenzoate (MDCIB) is an organic compound with significant biological activity due to its unique chemical structure, which includes a benzene ring substituted with chlorine and iodine atoms. This compound has been the subject of various studies exploring its interactions with biological systems, particularly its effects on enzymes and cellular processes.

MDCIB has the molecular formula C₉H₆Cl₂I O₂ and is characterized by the following structural features:

- Benzene Ring : Central to its reactivity and biological interactions.

- Halogen Substituents : The presence of chlorine and iodine enhances its electrophilic properties, allowing for diverse chemical reactions.

Biological Activity Overview

The biological activity of MDCIB can be categorized into several key areas:

1. Enzyme Interactions

MDCIB interacts with various enzymes, primarily esterases and halogenases:

- Esterases : These enzymes catalyze the hydrolysis of ester bonds. MDCIB is hydrolyzed to form 4,5-dichloro-2-iodobenzoic acid and methanol, indicating its potential role in metabolic pathways.

- Halogenases : MDCIB can serve as a substrate for halogenases, leading to the incorporation of halogen atoms into organic compounds. This interaction may produce halogenated metabolites with unique biochemical properties.

2. Cellular Effects

MDCIB influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways by interacting with protein kinases and phosphatases, affecting cellular responses to external stimuli.

- Gene Expression : The compound can alter gene expression by binding to transcription factors, impacting metabolic pathways such as glycolysis and oxidative phosphorylation.

3. Transport Mechanisms

MDCIB's cellular uptake involves both passive diffusion and active transport mechanisms. Once inside the cell, it interacts with binding proteins that help localize it within specific cellular compartments.

Research Findings

A variety of studies have documented the biological activities of MDCIB. Below are some notable findings:

Case Studies

- Phytotoxicity in Rice Cultivation : Research indicated that MDCIB concentrations affected rice plant growth negatively, demonstrating its ecological implications in agricultural practices .

- Cancer Cell Viability : In vitro assays revealed that MDCIB significantly reduced cell viability in various cancer cell lines, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of iodine, chlorine, and ester groups. Comparisons are drawn to halogenated benzoates and other methyl esters:

Key Contrasts :

Halogenation Effects: this compound’s iodine and chlorine substituents enhance electrophilicity and steric bulk compared to non-halogenated esters like methyl palmitate. This may facilitate reactivity in cross-coupling reactions (e.g., iodine as a leaving group) . In contrast, chlorine in isoxazoline derivatives () contributes to crystallinity and bioactivity but lacks iodine’s versatility in organometallic chemistry .

Physicochemical Properties :

- Predicted CCS values for this compound (147.4–154.8 Ų) exceed those of smaller esters (e.g., methyl palmitate) but align with halogenated aromatics, suggesting utility in mass spectrometry-based analyses .

Research Implications and Limitations

- Synthetic Applications : The iodine and chlorine substituents make this compound a candidate for catalytic coupling reactions, though experimental validation is needed .

- Toxicity Considerations: While heterocyclic amines () are carcinogenic, halogenated benzoates may require evaluation for bioaccumulation or metabolic byproducts .

- Data Gaps: No experimental data exist for this compound’s reactivity, stability, or biological effects. Comparative studies with analogs like methyl 2-iodobenzoate (without Cl) could clarify substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.